Neopentyl glycol dibenzoate
Overview
Description
Neopentyl glycol dibenzoate is an organic compound with the chemical formula (C₆H₅CO₂CH₂)₂C(CH₃)₂. It is a white crystalline solid at room temperature and is primarily used as a plasticizer in various industrial applications. This compound is known for its excellent stability and performance characteristics, making it a valuable additive in the production of adhesives, coatings, and other polymer-based materials .
Mechanism of Action
Target of Action
Neopentyl glycol dibenzoate primarily targets the properties of materials in which it is incorporated. It is commonly used as a plasticizer for adhesives and acrylic coatings . The compound interacts with these materials, altering their physical properties to enhance their performance.
Mode of Action
This compound functions by integrating into the material’s structure and modifying its characteristics. It increases the flexibility of the materials, reducing their brittleness and enhancing their durability . This interaction results in materials that are more resistant to environmental stressors and have improved performance.
Biochemical Pathways
Its synthesis involves the esterification reaction with fatty or carboxylic acids . This process produces synthetic lubricating esters with reduced potential for oxidation or hydrolysis, compared to natural esters .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which can influence its distribution and interaction in various environments.
Result of Action
The primary result of this compound’s action is the enhancement of the stability and performance of the materials it is incorporated into. It improves the flexibility and durability of adhesives and acrylic coatings , making them more resistant to environmental stressors and enhancing their overall performance.
Action Environment
The action of this compound is influenced by environmental factors. It is stable under normal conditions of use . It should be kept away from strong oxidizing agents, heat, open flames, and other potential sources of ignition as fine dust clouds may form explosive mixtures with air . Its environmental stability and resistance to degradation make it a reliable component in various industrial applications.
Biochemical Analysis
Biochemical Properties
It is known to function as a plasticizer, which suggests it may interact with polymers and other macromolecules to modify their properties
Cellular Effects
It is known that it does not have significant short-term or long-term health effects , suggesting that it may not have a substantial impact on cell function, signaling pathways, gene expression, or cellular metabolism.
Temporal Effects in Laboratory Settings
Neopentyl glycol dibenzoate is stable under normal conditions of use . Information on its degradation over time and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol dibenzoate is synthesized through the esterification of neopentyl glycol with benzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of neopentyl glycol and benzoic acid into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The purified this compound is collected and further processed to meet specific quality standards .
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol dibenzoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of neopentyl glycol with benzoic acid to form the dibenzoate ester. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, resulting in the formation of neopentyl glycol and benzoic acid .
Common Reagents and Conditions:
Esterification: Neopentyl glycol, benzoic acid, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), elevated temperature.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Neopentyl glycol, benzoic acid.
Scientific Research Applications
Neopentyl glycol dibenzoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the formulation of adhesives, coatings, and sealants.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
Comparison with Similar Compounds
Neopentyl glycol dibenzoate can be compared with other similar compounds, such as:
Diethylene glycol dibenzoate: Another plasticizer with similar properties but slightly different chemical structure.
Triethylene glycol dibenzoate: Offers enhanced flexibility and is used in applications requiring higher performance.
Dipropylene glycol dibenzoate: Known for its excellent compatibility with a wide range of polymers and resins.
Uniqueness: this compound stands out due to its superior thermal stability and resistance to hydrolysis, making it particularly suitable for applications where long-term durability and performance are critical .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics to develop innovative solutions in various fields.
Properties
IUPAC Name |
(3-benzoyloxy-2,2-dimethylpropyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(2,13-22-17(20)15-9-5-3-6-10-15)14-23-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIIMFHSZKBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038822 | |
Record name | Neopentyl glycol dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4196-89-8 | |
Record name | Neopentyl glycol dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4196-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentyl glycol dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEOPENTYL GLYCOL DIBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Neopentyl glycol dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropane-1,3-diyl dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYL GLYCOL DIBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBP9MR90CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Neopentyl glycol dibenzoate influence its plasticizing efficiency in PVC compared to other glycol dibenzoates?
A1: [] this compound demonstrates superior plasticizing effects in PVC compared to other glycol dibenzoates like triethylene glycol dibenzoate and ethylene glycol dibenzoate. This difference is attributed to the presence of ether linkages within the dibenzoate structure. The research suggests that these ether linkages play a significant role in enhancing the plasticization of PVC.
Q2: Beyond its role as a plasticizer, is this compound utilized in other applications, particularly within material science?
A2: [] Interestingly, this compound is identified as a potential organic additive in the manufacturing of barium sulfate. This application highlights its versatility beyond its role as a plasticizer, showcasing its utility in modifying the properties of other materials. Specifically, it's used during the drying process of barium sulfate particles, suggesting a role in influencing particle size or morphology.
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